Pterin

Fluorescence spectroscopy Photophysics Analytical detection

Pterin (2-amino-4-hydroxypteridine; CAS 938-42-1) is a fundamental heterocyclic compound belonging to the pteridine family, consisting of fused pyrazine and pyrimidine rings. It represents the unsubstituted core scaffold for a diverse class of biologically essential molecules, including folate cofactors and tetrahydrobiopterin (BH4).

Molecular Formula C6H5N5O
Molecular Weight 163.14 g/mol
CAS No. 938-42-1
Cat. No. B145667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePterin
CAS938-42-1
SynonymsPterin
Molecular FormulaC6H5N5O
Molecular Weight163.14 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=N1)C(=O)N=C(N2)N
InChIInChI=1S/C6H5N5O/c7-6-10-4-3(5(12)11-6)8-1-2-9-4/h1-2H,(H3,7,9,10,11,12)
InChIKeyHNXQXTQTPAJEJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.175 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





Pterin (CAS 938-42-1): Chemical Identity, Structural Class, and Analytical Profile for Procurement


Pterin (2-amino-4-hydroxypteridine; CAS 938-42-1) is a fundamental heterocyclic compound belonging to the pteridine family, consisting of fused pyrazine and pyrimidine rings [1]. It represents the unsubstituted core scaffold for a diverse class of biologically essential molecules, including folate cofactors and tetrahydrobiopterin (BH4). Unlike its more complex conjugated or reduced derivatives, pterin serves as a key reference standard in analytical chemistry, photochemical research, and drug discovery programs targeting folate-dependent pathways . The compound is commercially available as a synthetic chemical, typically as a pale yellow crystalline solid, and is a natural product found in certain organisms such as *Morpho sulkowskyi* [1].

Unconjugated pteridine core reference standard for analytical workflows
Synthetic starting material with free C6 position for cross-coupling
Model photosensitizer for photochemical research studies

Why Pterin Cannot Be Substituted with Generic 'Pteridines' or 'Folates' in Assays and Synthesis


Generic substitution among pteridine-based compounds is scientifically unsound due to extreme functional divergence driven by minor structural modifications. Pterin (2-amino-4-hydroxypteridine) is the unsubstituted parent nucleus, lacking the 6-position modifications found in biopterin (B) and neopterin (N), the conjugated p-aminobenzoylglutamate (pABA-Glu) tail of folic acid (FA), or the 6-oxidation states of carboxy- and formyl-pterins [1]. These differences lead to orders-of-magnitude variation in photophysical properties (e.g., fluorescence quantum yields ranging from <0.005 for FA to 0.33 for pterin) [2] and fundamentally alter biochemical recognition, as seen in Leishmania where growth preference for reduced biopterin over oxidized forms exceeds 200-fold [3]. Such stark divergence invalidates any assumption of interchangeability in analytical, biological, or synthetic applications; selection of the precise pterin form is dictated by the specific quantitative requirements of the assay or experimental system.

Photochemical mismatch
Folic acid and 6-substituted pterins produce negligible or altered singlet oxygen, shifting photodynamic research endpoints.
Synthetic pathway incompatibility
Biopterin and neopterin block C6 functionalization required for molybdopterin mimic synthesis.
Analytical specificity loss
Neopterin’s distinct zero-crossing prevents direct substitution in multi-pteridine spectrophotometric assays.

Pterin (CAS 938-42-1): Quantitative Differentiation from Analogs in Fluorescence, Enzyme Inhibition, and Structure-Based Design


Pterin Exhibits a 60-Fold Higher Fluorescence Quantum Yield Compared to Folic Acid in Aqueous Solution

Pterin (Ptr) demonstrates a fluorescence quantum yield (ΦF) of 0.33 in acidic media and 0.27 in basic media, which is approximately 60-fold higher than the ΦF of folic acid (FA), which is measured at <0.005 in both acidic and basic aqueous conditions [1]. This stark difference in emission efficiency is a fundamental photophysical property that directly dictates the suitability of these compounds for fluorescence-based assays and detection methods.

Singlet Oxygen Yield
Head-to-head
PterinΦΔ 0.18–0.30
Folic acid
>18-fold higher
Supports photosensitizer endpoint context; pH-tunable across acidic to basic range.
Reported in aqueous solution, 350 nm excitation.
Fluorescence spectroscopy Photophysics Analytical detection Pteridine chemistry

Pterin's Fluorescence Quenching Rate Constant by Hydroxide is 3-Fold Lower than 6-Formylpterin, Indicating Superior Stability in Alkaline Conditions

The bimolecular rate constant for dynamic quenching of pterin's fluorescence by hydroxide ions (kq(OH-)) is 3.6 × 10⁹ M⁻¹ s⁻¹. This is approximately one-third the value measured for 6-formylpterin (FPT), which has a kq(OH-) of 1.1 × 10¹⁰ M⁻¹ s⁻¹ [1]. A lower quenching rate constant indicates that pterin's fluorescence is less efficiently suppressed by hydroxide, a common species in basic mobile phases or reaction buffers.

Spectrophotometry LOD
Direct comparison
0.30 µg mL⁻¹
Pterin LOD, 2.5× higher than neopterin
Supports method calibration for pteridine biomarker quantification in research matrices.
Second-derivative zero-crossing at 356 nm; phosphate buffer pH 6.8.
Photostability Fluorescence quenching Analytical method development Pteridine stability

Pterin Does Not Inhibit Xanthine Oxidase, in Contrast to Biopterin and Neopterin Which Show ~90% Inhibition at 200 μM

A comparative study of pterin derivatives on xanthine oxidase (XO) activity revealed that while biopterin and neopterin (at 200 μM) strongly suppress both urate formation (90% inhibition from baseline) and formazan production (80% inhibition), the parent compound pterin shows no such inhibitory activity in the same assay [1]. This is a critical functional distinction, as the presence of a 6-substituent (dihydroxypropyl in biopterin, trihydroxypropyl in neopterin) is essential for XO interaction, whereas the unsubstituted pterin core is inert.

Synthetic Route
Supporting evidence
C6–H → alkynylation via Sonogashira
Enables molybdopterin precursor synthesis; substituted pterins blocked.
Pd(PPh₃)₄/CuI, TMS-acetylene, anhydrous DMF.
Enzyme inhibition Xanthine oxidase Reactive oxygen species Biochemical assay

Pterin Binding Site on Dihydropteroate Synthase (DHPS) is Structurally Distinct from the Sulfonamide-Targeted pABA Site, Enabling a Novel Class of Antibacterials

Crystallographic and virtual screening studies on *Bacillus anthracis* dihydropteroate synthase (DHPS) demonstrate that pterin-based inhibitors occupy the enzyme's natural pterin substrate binding pocket [1]. This is mechanistically and structurally distinct from the p-aminobenzoic acid (pABA) binding site, which is the target of the classic sulfonamide class of antibacterials. This separation of binding sites provides a direct structural rationale for developing inhibitors that can circumvent common sulfonamide resistance mechanisms, which often involve mutations in or near the pABA site.

Fluorescence Properties
Class-level
ΦF >0.10, emission ~450 nm
Reported bright pH-dependent emission supports probe development; folic acid ΦF
Fluorescence lifetime 2–14 ns; pKa ~7.9 context-dependent.
Antibacterial Drug discovery Folate biosynthesis Structural biology DHPS

Pterin is a Key Analytical Standard for Optimized HPLC-UV/Fluorescence Separation and Quantification of Eight Pteridines in Urine

In a comprehensive analytical study developing HPLC methods for pterin biomarkers, pterin was successfully separated and quantified alongside seven other pteridines (6,7-dimethylpterin, 6-OH-methylpterin, biopterin, isoxanthopterin, neopterin, xanthopterin, and pterin-6-carboxylic acid) on LiChrospher C8 RP and HILIC Luna columns [1]. The optimized method on a LiChrospher C8 column with fluorescence detection demonstrated excellent linearity (R² > 0.997) and detection limits for the pterins ranging from 0.041 ng/mL to 2.9 ng/mL, validating pterin's role as a critical component in a robust, validated analytical panel for clinical biomarker discovery in urine samples from bladder cancer patients and healthy subjects [1].

Analytical chemistry HPLC method development Biomarker analysis Pteridine profiling

High-Value Application Scenarios for Pterin (CAS 938-42-1) Based on Quantitative Differentiation Evidence


Analytical Reference Standard for Multi-Pteridine Profiling in Clinical Biomarker Discovery

Pterin is an indispensable reference standard for developing and validating HPLC-UV/Fluorescence methods aimed at quantifying a panel of pteridines in human biofluids like urine or cerebrospinal fluid. Its well-characterized retention behavior on C8 and HILIC stationary phases, combined with its strong native fluorescence (ΦF up to 0.33) [1], enables its reliable separation and sensitive detection (LODs as low as 0.041 ng/mL for pterins in optimized methods) [2]. This makes it a critical component for establishing robust analytical workflows for investigating pteridines as potential biomarkers for conditions such as bladder cancer [2] or inborn errors of metabolism.

Essential Negative Control in Xanthine Oxidase Inhibition Studies

In biochemical assays focused on purine catabolism and reactive oxygen species (ROS) generation, pterin serves as a crucial negative control. Unlike its 6-substituted analogs biopterin and neopterin, which potently inhibit xanthine oxidase activity (~90% at 200 μM), pterin itself has no measurable effect on the enzyme [3]. This property allows researchers to conclusively attribute any observed inhibitory activity to specific structural features (i.e., the 6-position substituent) rather than the pteridine core itself, thereby ensuring the validity and specificity of their experimental results.

Core Scaffold for Rational Design of Next-Generation Antibacterials Targeting DHPS

For medicinal chemistry programs focused on combating antibiotic resistance, pterin and its analogs are valuable starting points for structure-based drug design. Crystallographic evidence shows that pterin-based inhibitors occupy a distinct binding pocket on the essential bacterial enzyme dihydropteroate synthase (DHPS) that is separate from the binding site of traditional sulfonamide drugs [4]. This orthogonal binding mode offers a rational strategy for developing novel DHPS inhibitors that can bypass existing sulfonamide resistance mechanisms, making pterin a key scaffold for chemical library synthesis and subsequent structure-activity relationship (SAR) studies.

Superior Fluorescent Tracer or Substrate for Photophysical and Photochemical Research

Owing to its exceptionally high fluorescence quantum yield (ΦF = 0.33 in acidic media) relative to other pterins like folic acid (ΦF < 0.005) [1], and its relative resistance to fluorescence quenching by hydroxide compared to 6-formylpterin [1], pterin is the preferred choice for fundamental photophysical and photochemical investigations. It is particularly well-suited for studies on photosensitization, singlet oxygen generation, and the development of new fluorescent probes, where a strong and stable emission signal is paramount for accurate and reproducible measurements.

Application
Selection Property
Validation Focus
Photodynamic photosensitizer research
pH-tunable singlet oxygen yield
ROS generation and quenching assays
Multi-pteridine biomarker quantification in research samples
Distinct derivative spectral feature
Spectrophotometric resolution against neopterin
Molybdopterin cofactor precursor synthesis
Unsubstituted C6 alkynylation reactivity
Cross-coupling compatibility
pH-responsive fluorescent probe studies
Bright pH-responsive emission
pH-dependent emission in imaging assays
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